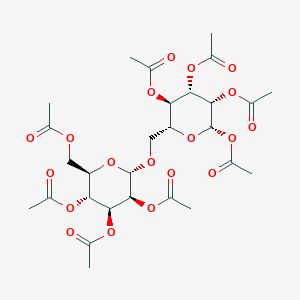
p-Hydroxypenicillin V-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Hydroxypenicillin V-d4 is a deuterated form of p-Hydroxypenicillin V, a derivative of Penicillin V. Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum beta-lactam antibiotic used to treat bacterial infections. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of penicillin derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxypenicillin V-d4 involves the hydroxylation of Penicillin V. The process typically includes the following steps:
Hydroxylation: Penicillin V is subjected to hydroxylation using specific hydroxylating agents.
Deuteration: The hydroxylated product is then treated with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Penicillin V is produced through the fermentation of Penicillium chrysogenum in the presence of phenoxyacetic acid.
Hydroxylation and Deuteration: The fermentation product is then hydroxylated and deuterated using industrial-scale reactors and specific catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
p-Hydroxypenicillin V-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
p-Hydroxypenicillin V-d4 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of penicillin derivatives.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new antibiotics and studying drug interactions.
Biological Studies: Employed in studying the effects of antibiotics on bacterial cells and resistance mechanisms.
Wirkmechanismus
p-Hydroxypenicillin V-d4 exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. The inhibition of PBPs leads to cell lysis and death of the bacterial cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin V: The non-deuterated form of p-Hydroxypenicillin V-d4.
Amoxicillin: A broad-spectrum beta-lactam antibiotic.
Ampicillin: Another broad-spectrum beta-lactam antibiotic.
Uniqueness
This compound is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, providing insights into the metabolic fate and interactions of penicillin derivatives.
Eigenschaften
Molekularformel |
C16H18N2O6S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D |
InChI-Schlüssel |
DXLWRYXQESUXNE-MDDIIOPCSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)



![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)



![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
